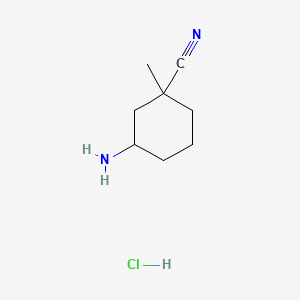
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is an organic compound with the molecular formula C8H14N2·HCl It is a derivative of cyclohexane, featuring an amino group, a methyl group, and a carbonitrile group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, undergoes a series of reactions to introduce the amino, methyl, and carbonitrile groups.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.
Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Amino-3-methylcyclohexane-1-carbonitrile: Similar structure but without the hydrochloride salt.
1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride: Differing in the position of the methyl group on the cyclohexane ring.
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride: Featuring a methylamino group instead of an amino group.
Uniqueness
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups and their positions on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H15ClN2 |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
3-amino-1-methylcyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(6-9)4-2-3-7(10)5-8;/h7H,2-5,10H2,1H3;1H |
InChIキー |
OIBMDAKBHDSCFP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


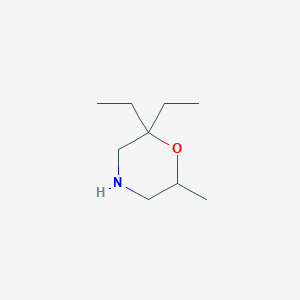
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)


![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
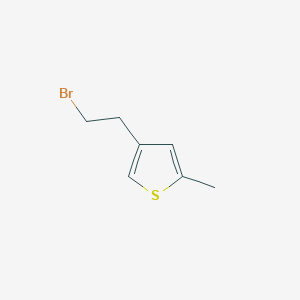
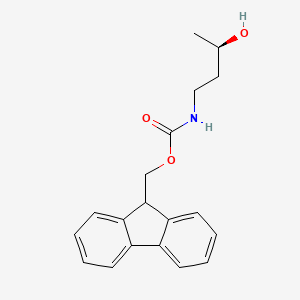
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
amine hydrochloride](/img/structure/B13471553.png)
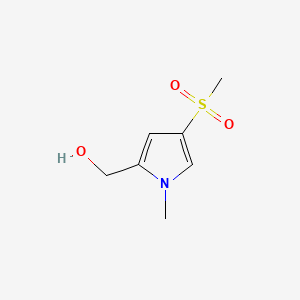
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)
![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)
![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
